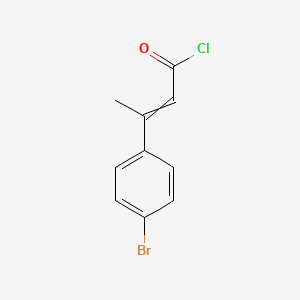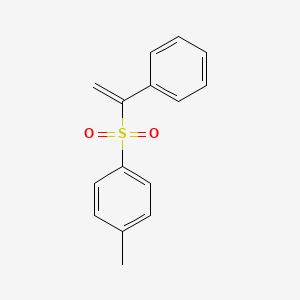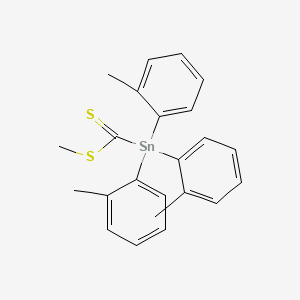
Methyl tris(2-methylphenyl)stannanecarbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl tris(2-methylphenyl)stannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three 2-methylphenyl groups and one carbodithioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tris(2-methylphenyl)stannanecarbodithioate typically involves the reaction of trimethylstannyl chloride with sodium diethyldithiocarbamate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
(CH3)3SnCl+NaS2CNEt2→(CH3)3SnS2CNEt2+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl tris(2-methylphenyl)stannanecarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted organotin compounds.
科学研究应用
Methyl tris(2-methylphenyl)stannanecarbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of Methyl tris(2-methylphenyl)stannanecarbodithioate involves the interaction of the tin atom with various molecular targets. The carbodithioate group can coordinate with metal ions, influencing the compound’s reactivity and stability. The molecular pathways involved include:
Coordination Chemistry: The tin atom forms coordination complexes with transition metals.
Catalysis: The compound acts as a catalyst in various organic reactions, facilitating bond formation and cleavage.
相似化合物的比较
Similar Compounds
- Methyl tris(phenyl)stannanecarbodithioate
- Methyl tris(4-methylphenyl)stannanecarbodithioate
- Methyl tris(2-chlorophenyl)stannanecarbodithioate
Uniqueness
Methyl tris(2-methylphenyl)stannanecarbodithioate is unique due to the presence of the 2-methylphenyl groups, which influence its steric and electronic properties
属性
CAS 编号 |
79634-86-9 |
|---|---|
分子式 |
C23H24S2Sn |
分子量 |
483.3 g/mol |
IUPAC 名称 |
methyl tris(2-methylphenyl)stannylmethanedithioate |
InChI |
InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*2-5H,1H3;1H3; |
InChI 键 |
LZWNVUBTLUAZEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)C(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



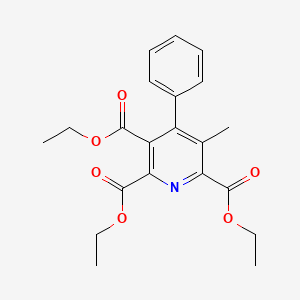
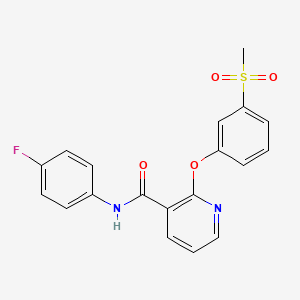
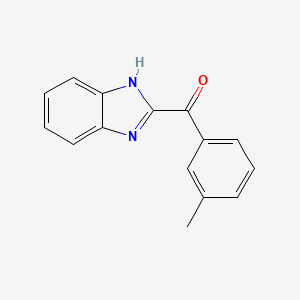


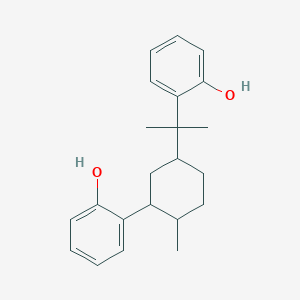

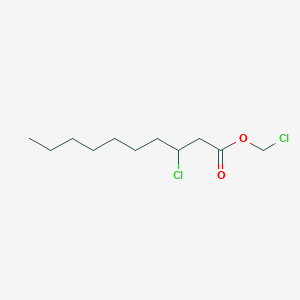
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
